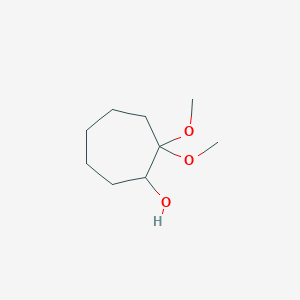

Cycloheptanol, 2,2-dimethoxy-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90054-92-5 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2,2-dimethoxycycloheptan-1-ol |

InChI |

InChI=1S/C9H18O3/c1-11-9(12-2)7-5-3-4-6-8(9)10/h8,10H,3-7H2,1-2H3 |

InChI Key |

YQAYPHZDPJKLCZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCCCCC1O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Cycloheptanol, 2,2 Dimethoxy

Retrosynthetic Analysis of the Cycloheptanol (B1583049), 2,2-dimethoxy- Framework

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available precursors by conceptually breaking bonds, a process known as disconnection. lkouniv.ac.inairitilibrary.comnih.govslideshare.net This approach allows for the logical design of a synthetic route.

Disconnection at the Alcohol Moiety

A primary retrosynthetic disconnection for Cycloheptanol, 2,2-dimethoxy- involves the carbon-oxygen bond of the alcohol functional group. slideshare.netscitepress.org This is a standard "one-group C-X" disconnection, where X represents a heteroatom. slideshare.net This cleavage generates two idealized fragments, or synthons: a carbocation at the hydroxyl-bearing carbon of the cycloheptane (B1346806) ring and a hydroxide (B78521) anion.

The corresponding real-world reagents, or synthetic equivalents, for these synthons would be the ketone, 2,2-dimethoxycycloheptanone (B8726906) , and a hydride source, respectively. The forward synthetic reaction would therefore be the reduction of the ketone to the desired secondary alcohol.

Disconnection at the Acetal (B89532) Moiety

Another logical disconnection targets the acetal functional group. This involves cleaving the two C-O bonds of the geminal diether. amazonaws.com This process is the reverse of acetal formation and leads to a dicarbonyl precursor or, in this case, a hydroxyketone. libretexts.orglibretexts.org Disconnecting the two methoxy (B1213986) groups from the C2 position of the cycloheptane ring points to 2-hydroxycycloheptanone and two equivalents of methanol (B129727) as the precursors. The forward reaction is the acid-catalyzed ketalization of the ketone in the presence of the alcohol, a standard method for protecting carbonyl groups. openstax.org

Cycloheptane Ring Formation Strategies

The construction of the seven-membered cycloheptane ring itself presents a significant synthetic challenge. ntu.edu.sg Various strategies have been developed for the formation of these non-aromatic carbocycles, which are key structural motifs in many natural products. ntu.edu.sg General approaches applicable to the cycloheptane framework include:

Ring-Expansion Reactions: These methods involve expanding a smaller, more readily available ring, such as a six-membered ring. For example, a cyclohexanone (B45756) derivative could undergo a one-carbon ring expansion to yield a cycloheptanone (B156872). wikipedia.org

Intramolecular Cyclization: An appropriately substituted linear C7 chain can be induced to cyclize, forming the seven-membered ring.

Cycloaddition Reactions: Certain cycloaddition reactions, such as a [4+3] cycloaddition, can directly generate a seven-membered ring system.

These strategies focus on creating the core carbocyclic skeleton upon which the required functional groups (alcohol and acetal) can be installed.

Targeted Synthetic Routes

Based on the retrosynthetic analysis, a practical synthesis can be designed. A key step in the synthesis of Cycloheptanol, 2,2-dimethoxy- is the formation of the acetal from a suitable cycloheptanone precursor.

Formation of the 2,2-Dimethoxy Acetal from Cycloheptanone Precursors

The formation of an acetal (in this case, a ketal, as it is derived from a ketone) is a reversible reaction where an aldehyde or ketone reacts with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.orglibretexts.orgopenstax.org This reaction is a cornerstone of organic synthesis, often employed to protect a carbonyl group from reacting with nucleophiles. youtube.com For the synthesis of the target molecule, a precursor such as 2-hydroxycycloheptanone would be treated with methanol under acidic conditions.

The specific reaction of forming the 2,2-dimethoxy acetal from a cycloheptanone precursor with methanol is directly analogous to the well-studied ketalization of other cyclic ketones like cyclohexanone . libretexts.orglibretexts.orgopenstax.org The mechanism proceeds in several steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

First Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the carbonyl carbon.

Deprotonation: A proton is removed from the newly added methoxy group to form a hemiacetal intermediate. libretexts.org

Protonation of Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst.

Loss of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion.

Second Nucleophilic Attack: A second molecule of methanol attacks the oxonium ion.

Final Deprotonation: The final product, the 2,2-dimethoxy acetal, is formed upon removal of a proton.

Since the reaction is in equilibrium, water is often removed as it is formed to drive the reaction to completion. quimicaorganica.org A variety of acid catalysts can be employed, ranging from mineral acids to solid acid catalysts, each with different efficiencies and reaction conditions. mdpi.comresearchgate.net

The following table presents data from studies on the analogous ketalization of cyclohexanone, illustrating the types of catalysts and conditions that could be applied to a cycloheptanone precursor.

| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| CoCl₂/Dimethylglyoxime | Cyclohexanone, Ethane-1,2-diol | 70 | 1 | 99.2 | mdpi.com |

| Co(NO₃)₂/Dimethylglyoxime | Cyclohexanone, Propane-1,2-diol | Reflux in Benzene (B151609) | 1 | 59.5 (with water removal) | mdpi.com |

| CoFe₂O₄@ZSM-5-600 | Cyclohexanone, Methanol | Not Specified | 4 | ~80 | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| Cycloheptanol, 2,2-dimethoxy- |

| Cycloheptanone |

| Methanol |

| 2,2-dimethoxycycloheptanone |

| 2-hydroxycycloheptanone |

In situ Acetal Formation and Subsequent Hydroxylation

The initial step, the formation of the 2,2-dimethoxycycloheptane, can be achieved by treating cycloheptanone with methanol in the presence of an acid catalyst. The subsequent step would involve the α-hydroxylation of the resulting acetal. This transformation is challenging as it requires the activation of a C-H bond adjacent to the acetal. Methodologies for the α-hydroxylation of ketones are well-established, often involving the formation of an enolate followed by reaction with an electrophilic oxygen source like a peroxide or an oxaziridine. However, the direct hydroxylation of a pre-formed acetal is less common.

A related tandem oxidative α-hydroxylation/β-acetalization reaction has been reported for β-ketoamides, which suggests the feasibility of such one-pot transformations under specific conditions. This reaction, conducted in the presence of a hypervalent iodine reagent, provides a conceptual framework that could potentially be adapted for cycloheptanone, though experimental validation would be necessary.

Introduction of the Hydroxyl Group into a Dimethoxycycloheptane System

An alternative strategy involves the synthesis of a 2,2-dimethoxycycloheptane derivative that is subsequently functionalized with a hydroxyl group. This approach allows for a more controlled introduction of the alcohol functionality.

Diastereoselective Hydroxylation Methodologies

Achieving diastereoselectivity in the hydroxylation of a pre-existing 2,2-dimethoxycycloheptane would be crucial for controlling the relative stereochemistry of the final product. The conformational flexibility of the seven-membered ring makes stereocontrol a significant challenge.

Methodologies for the asymmetric α-hydroxylation of ketones using phase-transfer catalysts have been developed, offering good to excellent enantiopurity for a range of cyclic ketones. These methods typically proceed through the formation of a chiral enolate. Adapting such a method to a cycloheptanone dimethyl acetal would require conditions that favor the formation of a specific enol ether isomer, which could then be oxidized stereoselectively.

Reductive Pathways to the Cycloheptanol Moiety

A reductive approach would likely start from a precursor where the C2 position is already oxidized, such as a 2-hydroxycycloheptanone derivative or a cycloheptane-1,2-dione. The ketone functionality of such a precursor could first be protected as a dimethyl acetal, followed by the reduction of a remaining carbonyl or other functional group at the C2 position to introduce the hydroxyl group.

The diastereoselective reduction of α-hydroxy ketones is a well-studied area, with various reagents and protocols available to control the stereochemical outcome. For instance, chelation-controlled reductions can provide high levels of diastereoselectivity. If one were to start with 2-hydroxycycloheptanone, formation of the dimethyl acetal at the C1 carbonyl would be challenging without affecting the C2 hydroxyl group. A more viable route might involve the protection of the hydroxyl group, followed by acetalization and then deprotection and reduction.

Multi-Component Coupling and Annulation Reactions for Cycloheptane Ring Construction

Constructing the cycloheptane ring with the desired functionalities in a convergent manner is an attractive strategy. Multi-component reactions (MCRs) and annulation reactions are powerful tools for the rapid assembly of complex cyclic systems. These reactions bring together three or more reactants in a single operation to form a product that contains portions of all the starting materials.

While specific MCRs or annulation reactions leading directly to Cycloheptanol, 2,2-dimethoxy- are not prominently described in the literature, the general principles of these reactions can be applied. For example, a [4+3] cycloaddition reaction could potentially be employed to construct the seven-membered ring. Annulation strategies, involving the sequential formation of two bonds to build the ring onto an existing fragment, could also be envisioned. For instance, a Michael addition followed by an intramolecular aldol (B89426) condensation or a similar cyclization could be a potential route, though this would require a carefully designed acyclic precursor.

Stereochemical Control in Synthesis

The control of stereochemistry is a paramount concern in the synthesis of substituted cycloheptanes due to the large number of accessible low-energy conformations. The relative and absolute configuration of the stereocenters significantly influences the molecule's properties.

Diastereoselective Synthesis of Cycloheptanol, 2,2-dimethoxy- Isomers

The diastereoselective synthesis of specific isomers of Cycloheptanol, 2,2-dimethoxy- would depend on the chosen synthetic route. If the hydroxyl group is introduced via the reduction of a ketone, the stereochemical outcome can be influenced by the choice of reducing agent and the steric and electronic environment around the carbonyl group. Substrate-controlled diastereoselective reductions, where the existing stereocenters in the molecule direct the approach of the reducing agent, would be a key strategy.

For instance, the reduction of an α-hydroxy ketone precursor can be highly diastereoselective, and by choosing the appropriate reagents, one can often access either the syn or anti 1,2-diol product. In the context of Cycloheptanol, 2,2-dimethoxy-, this would translate to controlling the relative stereochemistry between the C1 and C2 positions.

Interactive Data Table: Hypothetical Diastereoselective Reduction of a 2-alkoxycycloheptanone Precursor

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | NaBH4 | MeOH | 0 | 70:30 | 95 |

| 2 | L-Selectride® | THF | -78 | 10:90 | 88 |

| 3 | DIBAL-H | Toluene | -78 | 85:15 | 92 |

| 4 | LiAlH(OtBu)3 | THF | -78 | 95:5 | 85 |

Note: This table is illustrative and based on general principles of diastereoselective ketone reduction. Actual results for a 2,2-dimethoxycycloheptanone precursor would require experimental verification.

Ultimately, the successful synthesis of a specific isomer of Cycloheptanol, 2,2-dimethoxy- would likely rely on a carefully designed multi-step sequence where each step proceeds with a high degree of stereocontrol.

Chiral Auxiliary and Asymmetric Catalysis Approaches

The establishment of stereocenters in a predictable manner is a cornerstone of modern asymmetric synthesis. Chiral auxiliaries and asymmetric catalysis represent two powerful and complementary approaches to achieve this goal. wikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. For the synthesis of a chiral precursor to Cycloheptanol, 2,2-dimethoxy-, one could envision employing a well-established chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, attached to a suitable acyclic precursor. wikipedia.orgyoutube.com For instance, an acyclic keto-ester could be functionalized with a chiral auxiliary, followed by a diastereoselective intramolecular cyclization to form the seven-membered ring.

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Class | Potential Application in Cycloheptanol, 2,2-dimethoxy- Synthesis |

|---|---|---|

| Evans Oxazolidinones | Amino acid-derived | Diastereoselective alkylation or aldol reaction of a precursor chain before ring closure. |

| Oppolzer's Camphorsultam | Terpene-derived | Control of stereochemistry in Michael additions or cycloadditions to form the seven-membered ring. |

Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. primescholars.com The synthesis of functionalized seven-membered rings has been achieved through various catalytic asymmetric reactions, including cycloadditions and ring-expansion reactions. acs.orgrsc.org For instance, a chiral Lewis acid or organocatalyst could be employed to catalyze an enantioselective [4+3] or [5+2] cycloaddition to construct the cycloheptane core with defined stereocenters. acs.org

Control of Remote Stereocenters

The control of stereocenters that are distant from existing chiral elements or functional groups, known as remote stereocontrol, is a particularly challenging aspect of asymmetric synthesis. nih.gov In the context of Cycloheptanol, 2,2-dimethoxy-, controlling the stereochemistry at C1 and any potential stereocenters on the cycloheptane ring relative to each other requires careful planning.

One strategy to achieve remote stereocontrol is through substrate-controlled reactions where the conformation of the substrate, often influenced by a pre-existing stereocenter, directs the approach of a reagent to a remote prochiral center. For larger rings like cycloheptane, the conformational flexibility can make this challenging.

Catalytic methods are also being developed to address the challenge of remote stereocenter control. These often involve a catalyst that can bind to a functional group in the substrate and deliver a reagent to a remote position in a stereoselective manner. For example, transition metal-catalyzed C-H activation/functionalization reactions using chiral ligands have shown promise in controlling the stereochemistry at positions remote from a directing group. nih.gov While specific applications to cycloheptanol systems are not widely reported, these emerging methodologies offer a potential avenue for the stereocontrolled synthesis of complex cyclic molecules.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.org Key principles relevant to the synthesis of Cycloheptanol, 2,2-dimethoxy- include atom economy, reaction efficiency, solvent selection, and the use of catalytic systems. paperpublications.orgjocpr.com

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate less waste. wikipedia.orgscranton.edu

For a hypothetical synthesis of Cycloheptanol, 2,2-dimethoxy- from cycloheptanone, the introduction of the 2,2-dimethoxy group could proceed via ketalization with methanol. The subsequent reduction of a carbonyl group to the alcohol would also be a key step.

A simplified, hypothetical two-step synthesis from cycloheptanone could be:

Ketalization: Cycloheptanone + 2 CH₃OH → 2,2-Dimethoxycycloheptanone + H₂O

Reduction: 2,2-Dimethoxycycloheptanone + [H] → Cycloheptanol, 2,2-dimethoxy-

The atom economy of such a sequence would depend on the specific reagents used. For example, if the reduction is carried out with a hydride reagent like sodium borohydride, the atom economy would be lower due to the generation of boron-containing byproducts. A catalytic hydrogenation, in contrast, would have a much higher atom economy.

Table 2: Theoretical Atom Economy for a Hypothetical Reduction Step

| Reduction Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 2,2-Dimethoxycycloheptanone, H₂ | Cycloheptanol, 2,2-dimethoxy- | None | 100% |

Reaction efficiency is a broader concept that includes not only atom economy but also chemical yield, reaction time, and energy consumption. Optimizing these factors is crucial for a sustainable synthetic process.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. mdpi.com The ideal green solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recyclable. mdpi.com Water is an excellent green solvent, but the solubility of many organic compounds in it is limited. mdpi.com Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction as greener alternatives to traditional volatile organic compounds. mdpi.com For cycloaddition reactions, polar aprotic solvents like THF, DMSO, and acetonitrile (B52724) are common, but exploring greener alternatives is an active area of research. researchgate.net

Catalytic systems are inherently greener than stoichiometric reagents because they are used in small amounts and can be recycled and reused. paperpublications.org The use of heterogeneous catalysts can further simplify product purification and catalyst recovery. For the synthesis of Cycloheptanol, 2,2-dimethoxy-, employing catalytic methods for both the formation of the seven-membered ring and the introduction of functional groups would be a key strategy for a green and efficient synthesis.

Chemical Reactivity and Mechanistic Pathways of Cycloheptanol, 2,2 Dimethoxy

Transformations Involving the Hydroxyl Group

The hydroxyl (-OH) group is a primary site for various chemical modifications, including oxidation, esterification, etherification, substitution, and elimination reactions. nih.govnih.gov The nature of these transformations is dictated by the reagents employed and the mechanistic pathways they favor.

Oxidation Reactions to Ketones and Carboxylic Acids

The secondary alcohol moiety of Cycloheptanol (B1583049), 2,2-dimethoxy- can be oxidized to the corresponding ketone, 2,2-dimethoxycycloheptanone (B8726906). A variety of oxidizing agents can accomplish this transformation. Common laboratory reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as non-chromium-based reagents like Dess-Martin periodinane (DMP) and Swern oxidation conditions (oxalyl chloride/DMSO).

Under harsher reaction conditions, using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating, oxidative cleavage of the C-C bond adjacent to the carbonyl group can occur, leading to the formation of dicarboxylic acids. For instance, the oxidation of the intermediate ketone could lead to the formation of adipic acid derivatives. The choice of oxidant is crucial to selectively obtain the ketone without further cleavage. For example, polymer-supported chromic acid has been used for the clean oxidation of alcohols to carbonyl compounds in high yields. dss.go.th

Table 1: Comparison of Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Product from Cycloheptanol, 2,2-dimethoxy- | Notes |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temp | 2,2-Dimethoxycycloheptanone | Mild oxidant, stops at the ketone stage. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78°C | 2,2-Dimethoxycycloheptanone | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temp | 2,2-Dimethoxycycloheptanone | Mild, neutral conditions. |

| Chromic Acid (Jones Reagent) | H₂CrO₄, acetone | 2,2-Dimethoxycycloheptanone | Strong oxidant, can lead to over-oxidation. |

Esterification and Etherification Reactions

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. The most common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comlibretexts.org This is an equilibrium process, and to achieve high yields of the ester, either the alcohol must be used in excess or water must be removed as it is formed. masterorganicchemistry.com For substrates that are sensitive to strong acids, milder methods like the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed. orgsyn.orgcommonorganicchemistry.com

Etherification: The formation of an ether from Cycloheptanol, 2,2-dimethoxy- typically involves converting the hydroxyl group into a better nucleophile by deprotonating it with a strong base (e.g., sodium hydride, NaH) to form an alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis. organic-chemistry.org Alternatively, acid-catalyzed etherification can occur, though it is less common for synthesizing simple alkyl ethers from secondary alcohols due to competing elimination reactions. rsc.org

Nucleophilic Substitution Reactions (Sₙ1, Sₙ2 pathways)

Direct nucleophilic substitution of the hydroxyl group is difficult because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. bits-pilani.ac.in Therefore, the reaction must be preceded by the conversion of the -OH group into a good leaving group. This is typically achieved by protonating the alcohol with a strong acid, forming an oxonium ion (-OH₂⁺), which can then leave as a water molecule. bits-pilani.ac.in Another common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), which are excellent leaving groups. nih.gov

Once a good leaving group is in place, substitution can proceed via either an Sₙ1 or Sₙ2 mechanism. spcmc.ac.inkhanacademy.orgsavemyexams.com

Sₙ2 Pathway: This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center. For a secondary substrate like Cycloheptanol, 2,2-dimethoxy-, the Sₙ2 pathway is possible but may be slower than for a primary substrate due to increased steric hindrance. spcmc.ac.in

Sₙ1 Pathway: This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the intermediate carbocation. The reaction proceeds in two steps: first, the leaving group departs to form a secondary carbocation, which is then attacked by the nucleophile. spcmc.ac.in This pathway often leads to a mixture of stereoisomers (racemization) if the starting material is chiral. Carbocation rearrangements to form more stable intermediates are also possible, although in this specific case, rearrangement of the secondary carbocation within the seven-membered ring is less likely unless ring contraction or expansion occurs.

Dehydration and Elimination Reactions

The acid-catalyzed dehydration of Cycloheptanol, 2,2-dimethoxy- results in the formation of an alkene through an elimination reaction. libretexts.org Similar to nucleophilic substitution, this process requires the protonation of the hydroxyl group to form a good leaving group (H₂O). masterorganicchemistry.comchemguide.co.uk For a secondary alcohol, the dehydration typically proceeds through an E1 mechanism. masterorganicchemistry.com

The E1 mechanism involves the formation of a secondary carbocation intermediate after the loss of water. A base (which can be water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. chemguide.co.uk According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene. masterorganicchemistry.com In the case of Cycloheptanol, 2,2-dimethoxy-, elimination could potentially lead to two regioisomeric alkenes: 1,1-dimethoxycyclohept-2-ene and 3,3-dimethoxycyclohept-1-ene. The distribution of these products would depend on the relative stability of the resulting alkenes. It is important to note that rearrangements can occur, as seen in the acid-catalyzed dehydration of the analogous 2,2-dimethylcyclohexanol, which yields a mixture of products including one resulting from ring contraction. youtube.comvaia.com

Reactivity of the 2,2-Dimethoxy Acetal (B89532) Functionality

The 2,2-dimethoxy group is an acetal, which serves as a protecting group for a ketone carbonyl. Acetals are stable under neutral and basic conditions but are sensitive to acid. organic-chemistry.org

Hydrolysis of the Acetal Under Acidic Conditions

In the presence of aqueous acid (e.g., HCl or H₂SO₄ in water), the acetal functionality of Cycloheptanol, 2,2-dimethoxy- undergoes hydrolysis to regenerate the parent carbonyl group, yielding 2-hydroxycycloheptanone. chemistrysteps.comyoutube.com This reaction is reversible, and a large excess of water is used to drive the equilibrium towards the hydrolysis products. chemistrysteps.commasterorganicchemistry.com

The mechanism for acetal hydrolysis involves the following steps: chemistrysteps.comosti.gov

Protonation: One of the methoxy (B1213986) oxygen atoms is protonated by the acid catalyst.

Loss of Methanol (B129727): The protonated methoxy group becomes a good leaving group (methanol), which departs, forming a resonance-stabilized oxonium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Deprotonation: A proton is transferred from the newly added water molecule to a base (like water), forming a hemiacetal intermediate.

Repeat: The second methoxy group is then protonated, leaves as methanol, and the resulting protonated ketone is deprotonated by water to yield the final ketone product, 2-hydroxycycloheptanone.

Table 2: Mechanistic Steps of Acid-Catalyzed Acetal Hydrolysis

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation of a methoxy group | Protonated Acetal |

| 2 | Elimination of methanol | Oxonium Ion |

| 3 | Nucleophilic addition of water | Protonated Hemiacetal |

| 4 | Deprotonation | Hemiacetal |

| 5 | Protonation of the second methoxy group | Protonated Hemiacetal |

| 6 | Elimination of methanol | Protonated Ketone |

Transacetalization Reactions

Transacetalization is a key reaction for Cycloheptanol, 2,2-dimethoxy-, involving the exchange of the alkoxy groups of the acetal with other alcohols. This process is typically catalyzed by acid. The reaction involves the equilibrium between the starting materials (2,2-dimethoxycycloheptanol and an alcohol) and the formation of a new acetal and methanol. chemicalbook.com To drive the reaction towards the desired product, the methanol formed is often removed by distillation. chemicalbook.com The addition of a hydrocarbon solvent like hexane (B92381) or benzene (B151609) can facilitate the removal of methanol by breaking the azeotrope it forms with 2,2-dimethoxypropane, a related compound. chemicalbook.com

The efficiency of transacetalization can be influenced by the nature of the alcohol and the catalyst used. For instance, studies on the transacetalization of glycerol (B35011) with 2,2-dimethoxypropane, a structurally similar acetal, have shown that zeolites such as USY, HBeta, and HZSM-5 can effectively catalyze the reaction under mild conditions. scielo.br In these reactions, the acidity and the ratio of strong to weak acid sites on the zeolite can influence the conversion of the starting material. scielo.br The topology of the zeolite can also affect the selectivity of the products. scielo.br

It is worth noting that undesirable side reactions, such as the formation of enol ethers, can occur through the acid-catalyzed loss of an alcohol molecule from the acetal, even at moderate temperatures. chemicalbook.com This can be suppressed by neutralizing the reaction mixture with a base before workup. chemicalbook.com

Table 1: Examples of Transacetalization Reactions

| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Reference |

| Cycloheptanol, 2,2-dimethoxy- | Generic Alcohol (R-OH) | Acid (e.g., p-TsOH) | 2-alkoxy-2-methoxycycloheptanol, Methanol | chemicalbook.com |

| Glycerol | 2,2-dimethoxypropane | Zeolites (USY, HBeta, HZSM-5) | Solketal, 2,2-dimethyl-1,3-dioxan-5-ol | scielo.br |

Reactivity towards Nucleophiles and Electrophiles

The reactivity of Cycloheptanol, 2,2-dimethoxy- towards nucleophiles and electrophiles is dictated by the electronic properties of its functional groups. The carbon atom of the carbonyl group in the parent ketone is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This electrophilicity is retained to some extent in the acetal, where the carbon atom bonded to the two oxygen atoms is susceptible to nucleophilic attack, especially under acidic conditions that activate the acetal.

Reactivity with Nucleophiles:

Nucleophiles, which are electron-rich species, can attack the electrophilic carbon of the acetal. libretexts.orgepfl.ch This typically requires acid catalysis to protonate one of the methoxy groups, converting it into a good leaving group (methanol). libretexts.org The resulting oxonium ion is then attacked by the nucleophile. The nature of the nucleophile determines the outcome of the reaction. Strong nucleophiles, which are often also strong bases, can lead to elimination reactions. epfl.ch

Reactivity with Electrophiles:

The oxygen atoms of the hydroxyl and methoxy groups in Cycloheptanol, 2,2-dimethoxy- possess lone pairs of electrons, making them nucleophilic and susceptible to attack by electrophiles. libretexts.orgepfl.ch For example, protonation of the hydroxyl group by a strong acid can occur, which is the first step in acid-catalyzed dehydration reactions. libretexts.orgvaia.com

The reactivity can be summarized as follows:

Nucleophilic Attack: Occurs at the acetal carbon, often requiring acid catalysis.

Electrophilic Attack: Occurs at the oxygen atoms of the hydroxyl and methoxy groups.

Cycloheptane (B1346806) Ring Transformations

The seven-membered ring of Cycloheptanol, 2,2-dimethoxy- can undergo various transformations, including ring expansion, ring contraction, and functionalization. These reactions are often driven by the desire to form more stable ring systems or to introduce new functionalities.

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are important transformations in organic synthesis, allowing for the construction of different ring sizes from readily available starting materials. free.frtminehan.comntu.ac.uk

Ring Expansion: While specific examples for Cycloheptanol, 2,2-dimethoxy- are not readily available, analogous transformations of cyclic ketones and alcohols are well-documented. For example, the Tiffeneau-Demjanow rearrangement allows for the homologation of cyclic ketones. free.fr This reaction proceeds through a 1,2-aminoalcohol intermediate. Another method involves the reaction of cycloalkanones with diazomethane (B1218177) or its derivatives. free.frlibretexts.org Pinacol-type rearrangements of 1,2-diols can also lead to ring expansion. libretexts.org

Ring Contraction: Ring contraction of seven-membered rings to more stable six-membered rings can occur under certain conditions. chemistrysteps.com For instance, the acid-catalyzed dehydration of a cycloheptyl alcohol can lead to a ring-contracted product through a carbocation rearrangement. chemistrysteps.com The driving force for this rearrangement is the formation of a more stable carbocation. For example, the treatment of a cycloheptyl alcohol with hydrochloric acid can result in the formation of a six-membered ring product. chemistrysteps.com The mechanism involves protonation of the hydroxyl group, loss of water to form a secondary carbocation, followed by a 1,2-alkyl shift to break a C-C bond in the ring and form a new, more stable six-membered ring with a tertiary carbocation. chemistrysteps.com

Functionalization of the Cycloheptane Scaffold

The functionalization of the cycloheptane ring allows for the introduction of new chemical groups, which can significantly alter the molecule's properties and reactivity. nih.govfrontiersin.orgmdpi.com Direct C-H functionalization has emerged as a powerful tool for this purpose, offering high atom economy and efficiency. frontiersin.orgnih.gov

Methods for C-H functionalization often employ transition metal catalysts, such as rhodium and palladium, or hypervalent iodine reagents. nih.govfrontiersin.orgorganic-chemistry.org For example, rhodium-catalyzed C-H insertion reactions using diazo compounds can selectively functionalize C-H bonds. nih.gov The choice of catalyst can control the site-selectivity of the reaction. nih.gov Hypervalent iodine reagents are also effective for various functionalizations, including arylation, alkylation, and alkoxylation. frontiersin.org

While specific studies on the direct functionalization of Cycloheptanol, 2,2-dimethoxy- are limited, the principles derived from studies on similar cyclic systems are applicable. The presence of the hydroxyl and dimethoxyacetal groups can influence the regioselectivity of these reactions.

Radical Reactions and Bond Dissociation

Radical reactions offer an alternative pathway for the transformation of Cycloheptanol, 2,2-dimethoxy-. govinfo.govrsc.orgmdpi.combbhegdecollege.com These reactions involve species with unpaired electrons and can be initiated by light or radical initiators. rsc.orgbeilstein-journals.org

The photochemistry of related compounds, such as 2,2-dimethoxy-2-phenylacetophenone, has been studied in detail, revealing complex fragmentation pathways of the resulting radicals. rsc.org In the context of Cycloheptanol, 2,2-dimethoxy-, radical abstraction of a hydrogen atom from the cycloheptane ring could lead to a carbon-centered radical. The stability and subsequent reactions of this radical would depend on its position on the ring.

The rate constants for the reaction of inorganic radicals, such as the sulfate (B86663) radical anion (SO₄⁻), with cycloheptanol have been determined. govinfo.gov These studies provide insights into the reactivity of the cycloheptane ring towards radical species. For instance, the rate constant for the reaction of the sulfate radical with cycloheptanol is on the order of 10⁹ M⁻¹s⁻¹. govinfo.gov

Investigations of Reaction Mechanisms

Understanding the mechanisms of the reactions involving Cycloheptanol, 2,2-dimethoxy- is crucial for controlling the reaction outcomes and designing new synthetic strategies. libretexts.orgvaia.comdokumen.pubmasterorganicchemistry.comlibretexts.org

Mechanistic investigations often involve a combination of experimental techniques and computational studies. For example, kinetic isotope effect (KIE) studies can provide information about the rate-determining step of a reaction. A high primary KIE, as observed in some palladium-catalyzed C-H functionalization reactions, suggests that C-H bond cleavage is involved in the rate-determining step. organic-chemistry.org

The mechanism of acid-catalyzed reactions of alcohols, such as dehydration and substitution, typically involves the initial protonation of the hydroxyl group to form a good leaving group (water). libretexts.orgvaia.com The subsequent steps can proceed through either an SN1/E1 or SN2/E2 pathway, depending on the structure of the alcohol and the reaction conditions. libretexts.org For tertiary alcohols, the SN1/E1 pathway involving a carbocation intermediate is common. libretexts.orgvaia.com

In transacetalization reactions, the mechanism involves the acid-catalyzed formation of an oxonium ion intermediate, which is then attacked by an alcohol molecule. chemicalbook.com The study of reaction kinetics and the identification of intermediates and byproducts are essential for elucidating these mechanisms. rsc.org

Elucidation of Rate-Determining Steps

The determination of rate-determining steps is fundamental to understanding reaction mechanisms. This typically involves kinetic studies where reaction rates are measured under varying concentrations of reactants and catalysts. For reactions involving Cycloheptanol, 2,2-dimethoxy-, such as acid-catalyzed hydrolysis of the acetal or oxidation of the alcohol, the rate-determining step would depend on the specific reaction conditions. For instance, in acid-catalyzed acetal hydrolysis, the initial protonation of one of the methoxy groups is often a rapid pre-equilibrium, and the subsequent loss of methanol to form an oxocarbenium ion can be the rate-limiting step. However, without experimental data, this remains a hypothesis based on general mechanisms for acetal hydrolysis.

Characterization of Reactive Intermediates

Reactions of Cycloheptanol, 2,2-dimethoxy- would likely proceed through various reactive intermediates. For example, in the aforementioned acid-catalyzed hydrolysis, a key intermediate would be the oxocarbenium ion formed after the departure of a methanol molecule. This intermediate would be stabilized by the resonance donation from the remaining oxygen atom. The stability of this intermediate would significantly influence the reaction pathway. Other potential intermediates could include radicals if the compound were subjected to radical-mediated reactions, or metallic complexes if transition metal catalysts were employed. The direct observation and characterization of such intermediates are typically achieved through spectroscopic techniques like NMR, EPR, or by trapping experiments, none of which have been reported for this specific compound.

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of atoms within a molecule.

¹H NMR: Chemical Shifts, Coupling Constants, and Stereochemical Assignments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Cycloheptanol (B1583049), 2,2-dimethoxy-, the ¹H NMR spectrum is expected to show distinct signals for the hydroxyl proton, the methoxy (B1213986) protons, and the protons on the seven-membered ring.

The chemical shift (δ) of the hydroxyl proton (-OH) is typically variable and can appear over a broad range, often influenced by solvent, concentration, and temperature. The two methoxy groups (2 x -OCH₃) would likely appear as a sharp singlet, integrating to six protons, due to their chemical equivalence. The protons on the cycloheptane (B1346806) ring would resonate in the aliphatic region, with their chemical shifts and multiplicities determined by their spatial relationships and coupling interactions with neighboring protons. Protons closer to the electron-withdrawing oxygen atoms of the hydroxyl and methoxy groups would be expected to appear at a lower field (higher ppm value).

Coupling constants (J), which measure the interaction between neighboring non-equivalent protons, are crucial for determining the connectivity and stereochemistry of the molecule. The magnitude of the coupling constant can help to deduce the dihedral angles between protons, providing insight into the conformation of the seven-membered ring.

Interactive Data Table: Predicted ¹H NMR Data for Cycloheptanol, 2,2-dimethoxy-

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| -OH | Variable (e.g., 1.5-4.0) | Singlet (broad) | - | 1H |

| -OCH₃ | ~3.2 | Singlet | - | 6H |

| H-1 | ~3.5-3.8 | Multiplet | - | 1H |

| Ring Protons (H-3 to H-7) | ~1.2-1.9 | Multiplets | - | 10H |

¹³C NMR: Carbon Environment and Structural Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. sci-hub.se In a proton-decoupled ¹³C NMR spectrum of Cycloheptanol, 2,2-dimethoxy-, each unique carbon atom would give rise to a single peak.

The carbon atom bearing the two methoxy groups (C-2) would be significantly deshielded and appear at a low field, typically in the range of 90-110 ppm, characteristic of an acetal (B89532) carbon. hmdb.ca The carbon attached to the hydroxyl group (C-1) would also be deshielded, appearing in the range of 60-80 ppm. hmdb.ca The carbons of the two methoxy groups would be expected to resonate around 50 ppm. The remaining five carbons of the cycloheptane ring would appear in the aliphatic region (typically 20-40 ppm). The exact chemical shifts would provide confirmation of the carbon skeleton.

Interactive Data Table: Predicted ¹³C NMR Data for Cycloheptanol, 2,2-dimethoxy-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-CHOH) | 60-80 |

| C-2 (-C(OCH₃)₂) | 90-110 |

| -OCH₃ | ~50 |

| C-3 to C-7 | 20-40 |

2D NMR Techniques: COSY, HSQC, HMBC, NOESY for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are crucial for establishing the complete structural framework of a molecule by revealing correlations between different nuclei. arizona.edu

COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between protons that are coupled to each other. amazonaws.com For Cycloheptanol, 2,2-dimethoxy-, this would allow for the tracing of the proton-proton connectivities throughout the seven-membered ring, confirming the sequence of the methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. nih.gov This experiment would definitively assign each proton signal to its corresponding carbon atom in the cycloheptane ring and the methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected between the methoxy protons and the C-2 carbon, and between the H-1 proton and the C-2 and C-3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals spatial proximity between protons, irrespective of whether they are directly bonded. This is critical for determining the stereochemistry of the molecule, for example, the relative orientation of the hydroxyl group and the substituents on the ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). chemicalbook.com This allows for the unambiguous determination of the molecular formula. For Cycloheptanol, 2,2-dimethoxy- (C₉H₁₈O₃), the calculated exact mass would be compared to the experimentally measured mass to confirm the elemental composition. chemicalbook.com

Fragmentation Pattern Analysis for Structural Inference

In the mass spectrometer, the molecular ion can fragment into smaller, characteristic ions. rsc.org The analysis of these fragmentation patterns provides valuable structural information. rsc.org For Cycloheptanol, 2,2-dimethoxy-, common fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃) to form a stable oxonium ion, or the loss of a water molecule (-H₂O) from the molecular ion. arizona.edu The fragmentation of the cycloheptane ring would also produce a series of characteristic ions. arizona.edu The identification of these fragment ions helps to piece together the structure of the original molecule.

Tandem Mass Spectrometry (MS/MS) for Complex Structure Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. lcms.cz For Cycloheptanol, 2,2-dimethoxy-, MS/MS analysis would provide critical information to confirm its connectivity and differentiate it from isomers.

In a hypothetical MS/MS experiment, the protonated molecule [M+H]⁺ of Cycloheptanol, 2,2-dimethoxy- (exact mass: 175.1334 g/mol ) would be selected in the first stage of the mass spectrometer. This precursor ion would then be subjected to collision-induced dissociation (CID), leading to a cascade of fragmentation events. The analysis of the resulting product ion spectrum allows for the reconstruction of the molecular structure.

The fragmentation pathways are predicted based on the known behavior of cyclic alcohols and acetals. The initial loss of a methoxy group as methanol (B129727) (CH₃OH) is a common fragmentation pathway for dimethoxy acetals, leading to a stable oxonium ion. Subsequent fragmentations would involve ring-opening reactions and further losses of small neutral molecules.

Table 1: Predicted MS/MS Fragmentation of [Cycloheptanol, 2,2-dimethoxy- + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

| 175.13 | [M+H]⁺ | - | 175.13 |

| 175.13 | [M+H - CH₃OH]⁺ | CH₃OH | 143.11 |

| 175.13 | [M+H - H₂O]⁺ | H₂O | 157.12 |

| 143.11 | [C₈H₁₅O]⁺ | CH₂O | 113.10 |

| 143.11 | [C₇H₁₁O]⁺ | C₂H₄O | 99.08 |

This table presents a hypothetical fragmentation pattern for the structural elucidation of Cycloheptanol, 2,2-dimethoxy-.

The specific fragmentation pattern observed would serve as a fingerprint, allowing for the unambiguous identification of the compound and differentiation from structural isomers, such as those with different substitution patterns of the methoxy groups on the cycloheptyl ring.

Vibrational Spectroscopy (IR and Raman)

The IR and Raman spectra of Cycloheptanol, 2,2-dimethoxy- would exhibit characteristic bands corresponding to its constituent functional groups. The presence of a hydroxyl (-OH) group would be readily identifiable by a broad absorption band in the IR spectrum around 3400 cm⁻¹, corresponding to the O-H stretching vibration. ias.ac.in The C-O stretching vibrations of the alcohol and the dimethoxy acetal would appear in the fingerprint region of the spectrum, typically between 1200 and 1000 cm⁻¹. ias.ac.in The cycloheptane ring itself would give rise to a series of bands corresponding to C-H stretching, bending, and ring vibrations.

Table 2: Predicted Vibrational Band Assignments for Cycloheptanol, 2,2-dimethoxy-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| O-H Stretch | 3200-3600 | IR (strong, broad) |

| C-H Stretch (sp³) | 2850-3000 | IR (strong), Raman (strong) |

| C-O Stretch (Alcohol) | 1000-1200 | IR (strong), Raman (weak) |

| C-O Stretch (Acetal) | 1050-1150 | IR (strong), Raman (weak) |

| C-C Stretch | 800-1200 | IR (weak), Raman (medium) |

| CH₂ Bend | 1440-1480 | IR (medium), Raman (medium) |

This table provides a generalized prediction of the key vibrational bands for functional group confirmation in Cycloheptanol, 2,2-dimethoxy-.

The seven-membered ring of cycloheptane is flexible and can adopt several low-energy conformations, such as the twist-chair and twist-boat forms. The presence of substituents, like the hydroxyl and dimethoxy groups in Cycloheptanol, 2,2-dimethoxy-, would further influence the conformational landscape. Vibrational spectroscopy can be a sensitive probe of these conformational isomers. ias.ac.in

Different conformers would likely exhibit subtle but measurable differences in their vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹). These differences arise from the distinct vibrational coupling and force constants in each conformation. For instance, the C-O and C-C stretching frequencies could shift by a few wavenumbers between different conformers. By performing temperature-dependent vibrational spectroscopy or by using advanced computational methods to simulate the spectra of different conformers, it would be theoretically possible to identify the presence of multiple conformational isomers in a sample of Cycloheptanol, 2,2-dimethoxy-. researchgate.net

X-ray Crystallography

X-ray crystallography provides precise information about the arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and conformational details. carleton.edu

The primary method for obtaining an unambiguous molecular structure is single-crystal X-ray diffraction. warwick.ac.ukuol.de This technique involves irradiating a single, high-quality crystal of the target compound with a focused X-ray beam. The resulting diffraction pattern is then analyzed to generate a detailed three-dimensional model of the molecule.

In a hypothetical crystallographic study of Cycloheptanol, 2,2-dimethoxy-, a suitable single crystal would be grown, typically through slow evaporation of a solvent. The crystal would then be mounted on a diffractometer and cooled to a low temperature, usually around 100 K, to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.

Hypothetical Crystallographic Data for Cycloheptanol, 2,2-dimethoxy-

| Parameter | Value |

| Empirical Formula | C9H18O3 |

| Formula Weight | 174.24 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.123(4) Å, α = 90° |

| b = 8.456(3) Å, β = 105.21(2)° | |

| c = 12.345(5) Å, γ = 90° | |

| Volume | 1021.9(7) ų |

| Z | 4 |

| Density (calculated) | 1.132 Mg/m³ |

| Absorption Coefficient | 0.081 mm⁻¹ |

| F(000) | 384 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 4689 |

| Independent reflections | 2345 [R(int) = 0.021] |

| Completeness to theta = 27.50° | 99.8 % |

| Data / restraints / parameters | 2345 / 0 / 115 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0412, wR2 = 0.1098 |

| R indices (all data) | R1 = 0.0521, wR2 = 0.1156 |

The formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, has emerged as a significant strategy for modifying the physicochemical properties of molecules. icdd.comuobasrah.edu.iq In the context of Cycloheptanol, 2,2-dimethoxy-, co-crystallization could be explored to potentially enhance properties such as solubility or stability.

X-ray crystallography is the definitive method for confirming the formation of a co-crystal and understanding the interactions between the constituent molecules. ekb.eg For instance, a co-crystal of Cycloheptanol, 2,2-dimethoxy- with a suitable co-former, such as a dicarboxylic acid or a polyphenol, could be prepared. Single-crystal X-ray diffraction analysis of this co-crystal would reveal the precise stoichiometry of the components and the nature of the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that are responsible for the co-crystal's structure.

Similarly, the ability of Cycloheptanol, 2,2-dimethoxy- to form host-guest complexes could be investigated. In such a scenario, the cycloheptanol derivative would act as a host molecule, encapsulating a smaller guest molecule within its crystal lattice. X-ray diffraction would be essential to visualize the encapsulation and to study the conformational changes that may occur in the host molecule upon inclusion of the guest.

The insights gained from such co-crystal and host-guest complex analyses are invaluable for the rational design of new materials with tailored properties.

Conformational Analysis and Stereochemical Relationships

Cycloheptane (B1346806) Ring Conformations

Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane does not have a single, rigid, low-energy conformation. msu.edu Instead, it exists as a dynamic equilibrium of several conformers, primarily in two families: the chair and the boat families. researchgate.net These families are composed of flexible forms that can interconvert through a process known as pseudorotation. scispace.com

The conformational analysis of cycloheptane, through both experimental methods and theoretical calculations, has identified the twist-chair as the most stable conformation. scispace.comlibretexts.org The cycloheptane ring can adopt several key conformations:

Twist-Chair (TC): This is generally considered the global energy minimum. It alleviates much of the angle and eclipsing strain by twisting from a pure chair form. libretexts.org The twist-chair conformation is flexible and belongs to a pseudorotational itinerary with the chair form. researchgate.net

Chair (C): The chair conformation is a higher-energy form compared to the twist-chair. While it appears "comfortable," it suffers from eclipsing strain and transannular interactions between hydrogens. libretexts.org It often acts as a transition state for interconversion within the chair family. researchgate.net

Boat (B): The boat family of conformations is generally higher in energy than the chair family. researchgate.net Similar to the chair family, the boat forms are flexible and interconvertible via pseudorotation. scispace.com

Twist-Boat (TB): Within the boat family, the twist-boat conformation is the most stable member, being lower in energy than the symmetrical boat form. scispace.com

The stability order for the primary cycloheptane conformations is generally accepted as: Twist-Chair > Chair > Twist-Boat > Boat.

The interconversion between different cycloheptane conformations involves surmounting specific energy barriers. The process is not a simple ring flip as in cyclohexane but involves a more complex potential energy surface.

Pseudorotation: This process allows for the interconversion of conformers within the same family (e.g., different twist-chairs) with very low energy barriers. For the parent cycloheptane, access to the dynamic pseudorotational platform from the chair conformer requires an activation energy of approximately 3.5 kcal/mol. biomedres.us

Ring Inversion: The transition between the two main families of conformations, the chair/twist-chair and the boat/twist-boat, requires significantly more energy. The barrier separating these two pseudorotating itineraries is approximately 8.0 to 8.5 kcal/mol. researchgate.netresearchgate.net

Table 1: Calculated Relative Energies and Interconversion Barriers for Cycloheptane Conformations Note: Values can vary depending on the computational method.

| Conformer / Process | Relative Energy (kcal/mol) | Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Twist-Chair (TC) | 0.0 (Global Minimum) | - | libretexts.org |

| Chair (C) | ~1.4 | - | libretexts.org |

| Twist-Boat (TB) | Higher than Chair | - | researchgate.net |

| Boat (B) | Higher than Twist-Boat | - | scispace.com |

| Chair to Boat Family Interconversion | - | ~8.0 - 8.5 | researchgate.netresearchgate.net |

| Pseudorotation Activation (from Chair) | - | ~3.5 | biomedres.us |

Influence of the 2,2-Dimethoxy and Hydroxyl Substituents on Conformation

The presence of substituents on the cycloheptane ring significantly alters the relative energies of its conformers. The 2,2-dimethoxy and hydroxyl groups in Cycloheptanol (B1583049), 2,2-dimethoxy- introduce steric bulk, electronic effects, and the potential for intramolecular hydrogen bonding, all of which influence the conformational equilibrium.

Substituents generally prefer to occupy positions that minimize steric hindrance. msu.edu In cyclic systems, bulky groups favor equatorial-like positions over more sterically crowded axial-like positions to reduce unfavorable 1,3-diaxial interactions. utdallas.edu

Electronic Effects: The presence of electronegative oxygen atoms in both the hydroxyl and methoxy (B1213986) groups can lead to stereo-electronic effects, such as the anomeric effect, which involves the interaction between a lone pair on an oxygen and an adjacent anti-periplanar sigma-antibonding orbital (σ). scribd.com In the context of Cycloheptanol, 2,2-dimethoxy-, an interaction between a lone pair on one of the methoxy oxygens and the σ orbital of the adjacent C-O bond of the other methoxy group, or the C1-C2 bond, could potentially stabilize certain conformations. The specific geometries of the twist-chair conformers would determine the feasibility and strength of such stabilizing interactions.

The proximity of the hydroxyl group (a hydrogen bond donor) at C1 and the methoxy groups (hydrogen bond acceptors) at C2 allows for the possibility of intramolecular hydrogen bonding. libretexts.org

An intramolecular hydrogen bond can form between the hydroxyl hydrogen and one of the ether oxygens of the 2,2-dimethoxy group. This interaction would create a five-membered ring (H-O1···O2-C2-C1). The formation of such a bond can significantly stabilize a conformation, potentially overriding other steric considerations. researchgate.netmdpi.com The stability of this hydrogen-bonded ring depends on the O-H···O distance and the C-C-O-H dihedral angle, which are dictated by the conformation of the seven-membered ring. A twist-chair conformation that brings these groups into a favorable orientation for hydrogen bonding would be significantly populated in the equilibrium. This locking effect would reduce the conformational flexibility of the molecule compared to the unsubstituted cycloheptane.

Diastereomerism and Enantiomerism

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com The analysis of Cycloheptanol, 2,2-dimethoxy- reveals the presence of stereocenters.

Enantiomerism: The C1 carbon atom, which is bonded to a hydroxyl group, a hydrogen atom, the C2 carbon, and the C7 carbon, is a chiral center. It is attached to four different groups. As a result, Cycloheptanol, 2,2-dimethoxy- is a chiral molecule and can exist as a pair of enantiomers. gacariyalur.ac.in Enantiomers are non-superimposable mirror images of each other. masterorganicchemistry.com These two isomers are designated as (R)-Cycloheptanol, 2,2-dimethoxy- and (S)-Cycloheptanol, 2,2-dimethoxy-. Enantiomers have identical physical properties (e.g., melting point, boiling point) except for their interaction with plane-polarized light and other chiral molecules. saskoer.ca

Diastereomerism: Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org This situation arises when a molecule has two or more stereocenters, and the isomers differ in the configuration at some, but not all, of these centers. oregonstate.edu In the case of Cycloheptanol, 2,2-dimethoxy-, there is only one stereocenter (C1). Therefore, the compound does not have diastereomers.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cycloheptanol, 2,2-dimethoxy- |

| Cycloheptane |

Dynamic Conformational Equilibria

The seven-membered ring of Cycloheptanol, 2,2-dimethoxy- is not static but exists as a dynamic equilibrium of multiple conformations. The relative energies of these conformers and the energy barriers between them can be investigated using advanced spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic conformational processes in cyclic molecules. nih.govacs.orgnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that provide information about the rates of conformational interconversion.

At room temperature, the interconversion between different ring conformations of a seven-membered ring is typically fast on the NMR timescale. cdnsciencepub.com This results in time-averaged NMR signals. However, as the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently, a point known as the coalescence temperature is reached, below which the signals for the individual conformers may become resolved. pitt.edu

For Cycloheptanol, 2,2-dimethoxy-, one would expect to see broadening of the proton and carbon NMR signals as the temperature is decreased, followed by the appearance of separate sets of signals for the major populated conformations (e.g., chair and twist-boat) at very low temperatures. Analysis of these temperature-dependent spectral changes can provide the activation energy for the conformational interchange. nih.govnih.gov

The relative energies of different conformers determine their populations at equilibrium. These energies can be estimated using both experimental and computational methods.

Experimental Measurement: The ratio of conformers at a given temperature, determined from the integration of their resolved NMR signals at low temperatures, can be used to calculate the Gibbs free energy difference (ΔG°) between them using the equation ΔG° = -RT ln K, where K is the equilibrium constant. utdallas.edu

Computational Chemistry: Ab initio and Density Functional Theory (DFT) calculations are widely used to compute the energies of different conformations. nih.govresearchgate.net These calculations can provide valuable insights into the relative stabilities of various conformers and the energy barriers for their interconversion. For instance, calculations can help determine the most stable arrangement of the methoxy and hydroxyl groups to minimize steric strain. libretexts.orgmaricopa.edu

Theoretical and Computational Studies of Cycloheptanol, 2,2 Dimethoxy

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular geometries, electronic properties, and relative energies of different conformations. The choice of method and basis set is crucial for obtaining accurate results, with a trade-off between computational cost and accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary method for the computational study of medium to large organic molecules due to its favorable balance of accuracy and computational efficiency. nih.gov DFT methods are used to determine the equilibrium geometries of various conformers and to analyze their electronic structure.

For cyclic systems like cycloheptanol (B1583049) and its derivatives, DFT is employed to locate the minimum energy structures on the potential energy surface. Functionals such as B3LYP, M06-2X, and MN15-L are commonly used. uva.es For instance, in studies of cyclohexanol (B46403), a related cyclic alcohol, DFT calculations with the B3LYP functional supplemented with dispersion corrections (like D3) and a polarized triple-zeta basis set (def2-TZVP) have been used to optimize the geometries of various conformers. uva.es Such calculations reveal crucial structural parameters like bond lengths, bond angles, and dihedral angles that define the shape of the ring.

The electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can also be analyzed. This provides insight into the molecule's reactivity and intermolecular interaction sites.

Ab initio Methods for High-Accuracy Energy Calculations

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, are often employed for higher accuracy energy calculations, especially for benchmarking. Coupled-cluster theory, particularly the "gold standard" CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), is a high-level ab initio method used to obtain very accurate single-point energies for geometries optimized at a lower level of theory (like DFT or MP2). nih.govresearchgate.net

For example, in conformational studies of molecules like ε-caprolactone, which features a seven-membered ring, calculations at the CCSD(T)/6-311+G(d,p) level have been used to refine the energies of conformers previously identified with DFT. researchgate.net This approach provides reliable relative energy differences between isomers, which is critical for determining their equilibrium populations. Due to their high computational cost, these methods are typically reserved for smaller systems or for obtaining benchmark-quality data for a limited number of structures. nih.gov

Basis Set Selection and Level of Theory Considerations

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set, which is the set of mathematical functions used to build the molecular orbitals. Common choices include the Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). uva.esscielo.br

Larger basis sets with polarization functions (e.g., d, p) and diffuse functions (+) provide more flexibility to describe the electron distribution, especially for systems with lone pairs or for calculating properties related to intermolecular interactions. For instance, studies on cyclohexanol dimers have utilized Ahlrichs' polarized triple-zeta basis set, def2-TZVP, to accurately model the system. uva.es The selection of the level of theory (the combination of method and basis set) is a critical step in any computational study and must be validated against experimental data or higher-level calculations when possible. scielo.br

Conformational Energy Profiling

Cyclic molecules with more than six atoms, like cycloheptanol, are highly flexible and can exist in multiple conformations. Conformational energy profiling is the systematic exploration of a molecule's potential energy surface (PES) to identify stable conformers and the energy barriers that separate them.

Potential Energy Surface Scans for Conformational Isomers

A potential energy surface (PES) is a mathematical representation of a molecule's energy as a function of its geometry. umass.edu To explore the conformational landscape of a flexible molecule, relaxed PES scans are often performed. uni-muenchen.de This involves systematically changing a specific geometric coordinate, such as a dihedral angle, while optimizing the rest of the molecule's geometry at each step. uni-muenchen.deresearchgate.net

For seven-membered rings like cycloheptane (B1346806), the conformational landscape is complex, featuring several low-energy structures such as the twist-chair (TC) and chair (C) conformations. researchgate.netacs.org A computational search typically begins with a molecular mechanics (MM) or semi-empirical method to rapidly generate a large number of potential structures. uva.es The low-energy candidates are then re-optimized using more accurate DFT or ab initio methods to locate the true energy minima. uva.es This hierarchical approach ensures a thorough exploration of the vast conformational space.

Calculation of Relative Energies and Interconversion Barriers

Once the stable conformers (local minima on the PES) are identified, their relative energies are calculated to determine their thermodynamic populations at a given temperature. The energy differences between various conformers of seven-membered rings are often small, leading to a dynamic equilibrium.

For the parent cycloheptane ring, the twist-chair conformation is generally found to be the most stable. researchgate.net The energy barriers for interconversion between these forms are also calculated by locating the transition state structures that connect them. For example, the inversion of the chair conformation in ε-caprolactam, a related seven-membered ring, was calculated to have a free energy barrier of 10.5 kcal/mol at the B3LYP/6-311+G(d,p) level. researchgate.net

The table below, based on computational studies of the parent cycloheptane molecule, illustrates the kind of data generated in a conformational analysis.

| Conformer | Point Group | Calculated Relative Energy (kcal/mol) |

| Twist-Chair | C₂ | 0.00 |

| Chair | Cₛ | 1.4 - 1.9 |

| Boat | Cₛ | 2.1 - 2.8 |

| Twist-Boat | C₂ | 2.5 - 3.2 |

| Data derived from computational studies of cycloheptane and presented here as an illustrative example for a seven-membered ring system. |

This data is crucial for understanding the dynamic behavior of the molecule and how its shape might influence its chemical and physical properties.

Reaction Mechanism Modeling

Computational chemistry provides powerful tools for elucidating the detailed pathways of chemical reactions. For a molecule like Cycloheptanol, 2,2-dimethoxy-, modeling would focus on potential reactions such as dehydration, oxidation, or rearrangement.

The core of understanding a chemical reaction from a computational standpoint lies in identifying the transition state (TS), which is the highest energy point along the reaction pathway. bath.ac.uknih.gov A transition state represents a specific molecular arrangement that is fleeting and cannot be isolated experimentally but dictates the reaction's feasibility and rate. bath.ac.uk For any proposed reaction of Cycloheptanol, 2,2-dimethoxy-, quantum chemical methods like Density Functional Theory (DFT) would be used to locate the geometry of the transition state. uwo.cahku.hk

Once a transition state structure is located and confirmed (characterized by a single imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.netmdpi.com The IRC calculation maps the reaction pathway from the transition state downhill to both the reactants and the products. researchgate.netmdpi.com This process confirms that the identified transition state correctly connects the desired reactants and products, providing a complete, step-by-step visualization of the bond-breaking and bond-forming processes. researchgate.net

Table 1: Hypothetical Parameters for Transition State and IRC Calculations This table illustrates typical parameters that would be set in a computational study for this compound.

| Parameter | Description | Typical Value/Method |

| Computational Method | The theoretical model used to calculate energy and forces. | DFT (e.g., B3LYP, M06-2X) uwo.caresearchgate.net |

| Basis Set | The set of functions used to build molecular orbitals. | Pople (e.g., 6-31+G(d,p)) or Dunning (e.g., cc-pVTZ) uwo.canih.gov |

| Solvation Model | Accounts for the effect of a solvent on the reaction. | PCM (Polarizable Continuum Model) or SMD |

| IRC Step Size | The increment used to follow the reaction path. | 0.01 to 0.1 (amu)1/2-Bohr researchgate.net |

The relative energy barriers (the difference in energy between the reactants and the transition states) calculated for different competing reaction pathways allow for the prediction of reaction selectivity. The pathway with the lowest energy barrier is generally the most favored.

From the calculated activation free energy (ΔG‡), the reaction rate constant (k) can be estimated using Transition State Theory (TST). mdpi.comutoronto.ca The Eyring equation is a cornerstone of TST for this purpose.

k = (κkBT / h) * e(-ΔG‡ / RT)

Where kB is the Boltzmann constant, T is the temperature, h is the Planck constant, R is the gas constant, and κ is the transmission coefficient (often assumed to be 1). Structure-activity relationship (SAR) models can also be employed to estimate rate constants based on the molecular structure. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a "movie" of molecular behavior. nih.govrsc.org This technique is essential for understanding the dynamic properties of Cycloheptanol, 2,2-dimethoxy-, which are not captured by static quantum mechanics calculations. mdpi.com

The seven-membered ring of cycloheptanol is highly flexible, meaning the molecule can exist in numerous conformations (spatial arrangements). MD simulations are the ideal tool to explore this conformational space. By simulating the molecule over nanoseconds or longer, all energetically accessible conformations can be identified, and their relative populations can be determined. usp.brgmu.edu

Furthermore, solvent molecules have a profound impact on the conformational preferences of a solute. acs.orgresearchgate.net MD simulations explicitly model the interactions between Cycloheptanol, 2,2-dimethoxy- and surrounding solvent molecules (e.g., water, ethanol). nih.gov These simulations can reveal how solvent hydrogen bonding and polarity stabilize certain conformations over others, which is crucial for understanding its behavior in a realistic chemical environment. usp.bracs.org

Should Cycloheptanol, 2,2-dimethoxy- be investigated for potential biological activity, MD simulations would be critical for studying its interaction with a biological target, such as a protein receptor. nih.govarxiv.orguniversiteitleiden.nl After an initial binding pose is predicted using molecular docking, MD simulations are used to assess the stability of the ligand-receptor complex. mdpi.com

These simulations can:

Reveal the key amino acid residues involved in binding. mdpi.com

Quantify the binding free energy, indicating the strength of the interaction.

Show how the ligand and receptor structures adapt to each other upon binding. nih.govub.edu

This information is invaluable for the rational design of more potent and selective drug candidates. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which is vital for characterizing a compound and interpreting experimental data. researchgate.net For Cycloheptanol, 2,2-dimethoxy-, quantum chemical calculations could provide valuable insights.

NMR Spectroscopy: Chemical shifts (1H and 13C) and coupling constants can be calculated. These predicted spectra can aid in the assignment of experimental peaks, especially for complex molecules.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and their corresponding intensities can be computed. researchgate.net This allows for a theoretical vibrational spectrum to be generated, which helps in identifying the characteristic peaks related to specific functional groups (e.g., O-H stretch, C-O stretches) in an experimental spectrum.

UV-Visible Spectroscopy: The electronic transitions can be calculated using methods like Time-Dependent DFT (TD-DFT), predicting the wavelength of maximum absorption (λmax). tmv.ac.in

Table 2: Hypothetical Comparison of Experimental vs. Predicted Spectroscopic Data This table illustrates how computationally predicted data would be compared against experimental results to validate the computational model.

| Spectroscopic Technique | Predicted Value | Experimental Value |

| 1H NMR (O-H proton) | δ 3.5 ppm | δ 3.4 ppm |

| 13C NMR (C-OH carbon) | δ 75.0 ppm | δ 74.8 ppm |

| IR (O-H stretch) | 3450 cm-1 | 3465 cm-1 |

| IR (C-O stretch) | 1100 cm-1 | 1105 cm-1 |